
methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate” is a chemical compound with a complex structure . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclopropyl group, a thiophen-2-yl group, and a 1,2,4-triazol-1-yl group . The exact mass of the compound is 322.08883226 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.4g/mol . It has a complexity of 564, a rotatable bond count of 4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 87.9, and it has a heavy atom count of 23 .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound, similar in structure to the one , has been studied for its synthesis methods and structural characteristics. For instance, one study focuses on the one-pot synthesis, spectral analyses, crystal structures, and DFT studies of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles. These compounds were analyzed for their crystal packing, hydrogen bonding interactions, and molecular electrostatic potential, providing insight into their stability and reactivity. This research lays foundational knowledge for understanding similar compounds' molecular structure and properties (Ahmed et al., 2016).
Antimicrobial and Anticancer Properties
Compounds with structural similarities have been evaluated for their potential antimicrobial and anticancer activities. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through specific synthesis processes, showed promising antibacterial and cytotoxic properties against various pathogens and cancer cell lines. This suggests the potential of structurally related compounds for medical applications, including antimicrobial and anticancer therapies (Noolvi et al., 2014).
Synthesis of Heterocyclic Systems
The use of methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate in the synthesis of heterocyclic systems has been explored. One study describes the synthesis of various heterocyclic compounds from thioureido-acetamides in one-pot cascade reactions, highlighting the versatility and efficiency of these compounds in generating pharmacologically relevant heterocycles. Such research underscores the compound's utility in synthesizing complex molecules for pharmaceutical applications (Schmeyers & Kaupp, 2002).
Molecular-Level Understanding of Inhibition Efficiency
Research has also been conducted on the molecular-level understanding of the inhibition efficiency of compounds containing methylthiophenyl moiety, like the compound , particularly in corrosion inhibition. Studies using density functional theory calculations have elucidated the relationship between molecular structures and their inhibition efficiencies, offering insights into how structural modifications can enhance performance in specific applications, such as inhibiting zinc corrosion in acidic media (Gece & Bilgiç, 2012).
properties
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18(25)12-4-6-13(7-5-12)20-16(24)11-22-19(26)23(14-8-9-14)17(21-22)15-3-2-10-28-15/h2-7,10,14H,8-9,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCANERXCBZLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethylphenyl)-5-pyridin-3-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2741042.png)
![3-benzyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2741043.png)
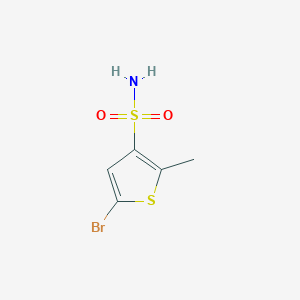
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)
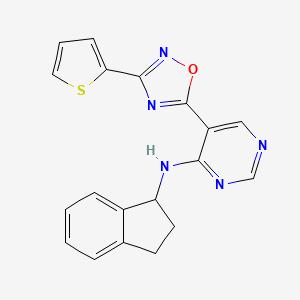
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
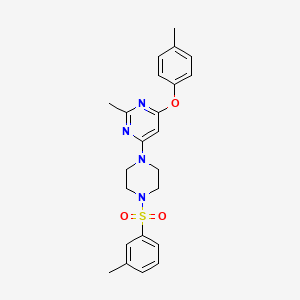
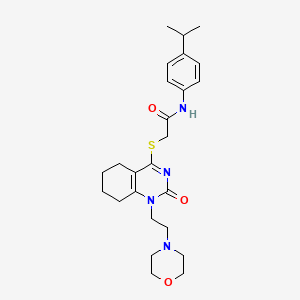

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
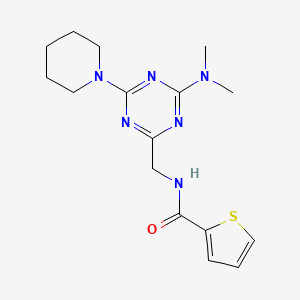
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
![(E)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2741063.png)
